molecular formula C22H22N2O8 B356467 (3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,4,5-trimethoxybenzoate CAS No. 849031-12-5

(3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,4,5-trimethoxybenzoate

Cat. No.: B356467
CAS No.: 849031-12-5
M. Wt: 442.4g/mol
InChI Key: BICDAHZNMVORBN-UHFFFAOYSA-N
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Description

(3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common approach is to start with the preparation of the quinoxaline core, followed by the introduction of the acetyl, methoxy, and oxido groups. The final step involves the esterification with 3,4,5-trimethoxybenzoic acid.

    Preparation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Introduction of Functional Groups: The acetyl and methoxy groups can be introduced through electrophilic substitution reactions using acetic anhydride and methanol, respectively. The oxido group can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide.

    Esterification: The final step involves the esterification of the quinoxaline derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may yield reduced quinoxaline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,4,5-trimethoxybenzoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a valuable candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability. Its applications extend to the fields of electronics, photonics, and materials science.

Mechanism of Action

The mechanism of action of (3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline N-oxides: These compounds share a similar core structure but differ in the functional groups attached to the quinoxaline ring.

    Quinazolinones: These compounds have a similar fused ring system but differ in the nitrogen atom’s position and the functional groups attached.

    Isoquinolines: These compounds have a similar aromatic ring system but differ in the position of the nitrogen atom and the functional groups attached.

Uniqueness

(3-acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,4,5-trimethoxybenzoate is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential for further research and development.

Properties

CAS No.

849031-12-5

Molecular Formula

C22H22N2O8

Molecular Weight

442.4g/mol

IUPAC Name

(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C22H22N2O8/c1-12(25)20-16(23-15-7-6-14(28-2)10-17(15)24(20)27)11-32-22(26)13-8-18(29-3)21(31-5)19(9-13)30-4/h6-10H,11H2,1-5H3

InChI Key

BICDAHZNMVORBN-UHFFFAOYSA-N

SMILES

CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC(=C(C(=C3)OC)OC)OC)[O-]

Canonical SMILES

CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC(=C(C(=C3)OC)OC)OC)[O-]

Origin of Product

United States

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